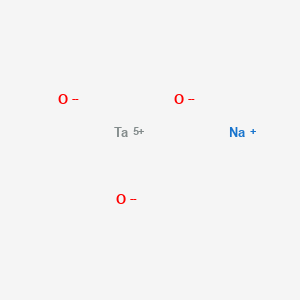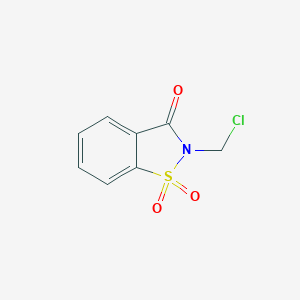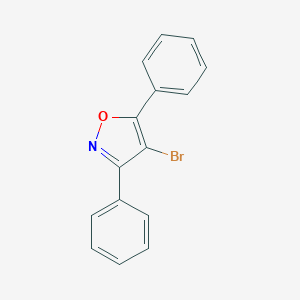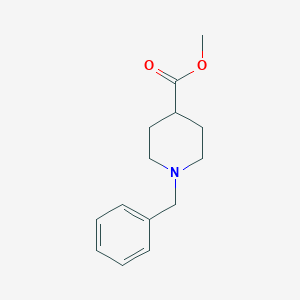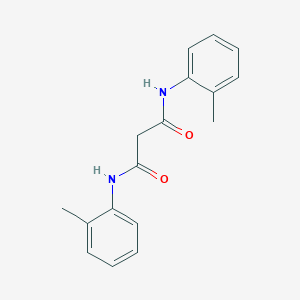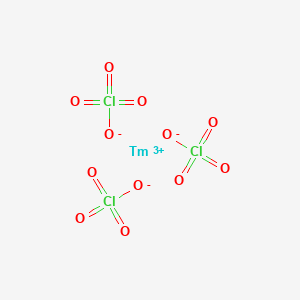
Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester, also known as SPDP, is a chemical compound commonly used in scientific research. It is a crosslinking agent that is used to link two or more molecules together, and it is particularly useful in the study of protein-protein interactions. In
Mecanismo De Acción
Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester works by reacting with the amino groups of proteins to form a stable thioether bond. This bond is resistant to denaturation, which allows researchers to study the linked proteins in their native state. The crosslinking of proteins also allows researchers to study the interaction between the linked proteins in greater detail.
Efectos Bioquímicos Y Fisiológicos
Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester has been shown to have minimal biochemical and physiological effects on cells and tissues. It is not toxic to cells at the concentrations used in most experiments, and it does not interfere with normal cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester in lab experiments is its ability to crosslink proteins in their native state. This allows researchers to study protein-protein interactions in greater detail. Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester is also relatively easy to use and can be used in a variety of experimental setups.
One of the limitations of using Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester is that it can only crosslink proteins that have accessible amino groups. This means that not all proteins can be linked using Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester. Additionally, Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester can sometimes lead to the formation of non-specific crosslinks, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for the use of Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester in scientific research. One area of interest is the development of new crosslinking agents that are more specific and have fewer non-specific crosslinking effects. Another area of interest is the use of Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester in the study of protein-protein interactions in living cells, which would allow researchers to study these interactions in their natural environment.
Conclusion
In conclusion, Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester is a valuable crosslinking agent that is widely used in scientific research. Its ability to crosslink proteins in their native state allows researchers to study protein-protein interactions in greater detail. While there are limitations to its use, Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester remains an important tool in the study of protein-protein interactions and cell signaling pathways.
Métodos De Síntesis
Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester is synthesized by reacting 2,5-dichloro-4-nitrophenyl ester with thiocyanic acid in the presence of a base. This reaction results in the formation of Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester, which can be purified by column chromatography.
Aplicaciones Científicas De Investigación
Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester is widely used in scientific research as a crosslinking agent. It is particularly useful in the study of protein-protein interactions, where it can be used to link two or more proteins together. This allows researchers to study the structure and function of these proteins in greater detail. Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester has also been used in the study of cell signaling pathways, where it can be used to link signaling molecules together.
Propiedades
Número CAS |
14664-96-1 |
|---|---|
Nombre del producto |
Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester |
Fórmula molecular |
C9H5Cl2IN2OS |
Peso molecular |
387.02 g/mol |
Nombre IUPAC |
[2,5-dichloro-4-[(2-iodoacetyl)amino]phenyl] thiocyanate |
InChI |
InChI=1S/C9H5Cl2IN2OS/c10-5-2-8(16-4-13)6(11)1-7(5)14-9(15)3-12/h1-2H,3H2,(H,14,15) |
Clave InChI |
YKTRVOONKYSFDP-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1Cl)SC#N)Cl)NC(=O)CI |
SMILES canónico |
C1=C(C(=CC(=C1Cl)SC#N)Cl)NC(=O)CI |
Otros números CAS |
14664-96-1 |
Sinónimos |
2,5-Dichloro-4-(2-iodoacetylamino)phenyl thiocyanate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



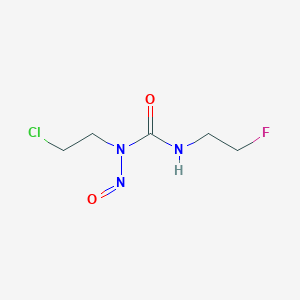
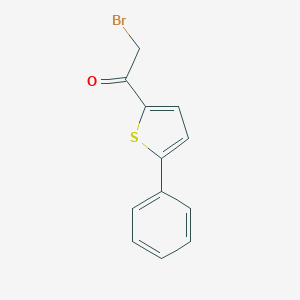
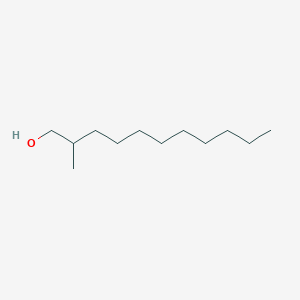
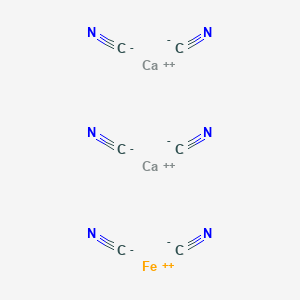
![(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B78881.png)
